Gendenafil

Description

Properties

IUPAC Name |

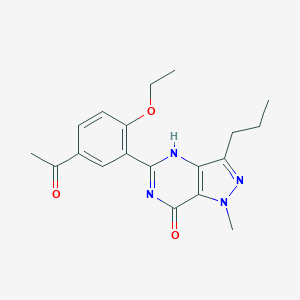

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10H,5-7H2,1-4H3,(H,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBDHZKAVGNHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163777 | |

| Record name | Gendenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-66-2 | |

| Record name | Gendenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gendenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2834X003B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Structure Assembly

The pyrazolo[4,3-d]pyrimidin-7-one core of this compound is synthesized through a multi-step sequence involving cyclization and functionalization. While explicit synthetic details for this compound are limited in publicly available literature, analogous PDE5 inhibitors like sildenafil and tadalafil provide a framework for inferring synthetic strategies. Key steps likely include:

-

Alkylation of 2-Hydroxybenzonitrile : Introduction of the propyl group at position 3 of the pyrazolo ring via nucleophilic substitution.

-

Nitration and Reduction : Functionalization of the aromatic ring to introduce amino groups, followed by reduction to stabilize intermediates.

-

Cyclization : Formation of the pyrazolo-pyrimidinone system under acidic or basic conditions, often catalyzed by transition metals.

Side-Chain Functionalization

The acetyl-ethoxy-phenyl substituent at position 5 is introduced through Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the precursor’s reactivity. Ethoxy groups are typically installed via Williamson ether synthesis, ensuring regioselectivity.

Purification and Isolation Techniques

Solvent Extraction Optimization

Post-synthesis purification involves solvent extraction to remove unreacted precursors and byproducts. Studies on analogous PDE5 inhibitors demonstrate that acetonitrile:water (1:1, v/v) maximizes recovery efficiency (Figure 1).

Table 1: Extraction Efficiency of PDE5 Inhibitors Using Different Solvents

| Solvent System | Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|

| Acetonitrile:Water (1:1) | 98.2 | 2.1 |

| Methanol:Water (70:30) | 89.7 | 3.8 |

| Ethyl Acetate | 75.4 | 5.6 |

Chromatographic Purification

High-performance liquid chromatography (HPLC) with a BEH C18 column (100 mm × 2.1 mm, 1.7 µm) achieves baseline separation of this compound from structural analogs. The mobile phase comprises:

-

Mobile Phase A : 10 mM ammonium formate + 0.1% formic acid in water.

-

Mobile Phase B : 10 mM ammonium formate + 0.1% formic acid in acetonitrile:methanol (1:1, v/v).

A 29-minute gradient elution (0.3 mL/min flow rate) resolves critical isomeric impurities, such as benzamidenafil and noracetildenafil.

Analytical Validation of Synthesis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS parameters for this compound quantification are optimized to ensure specificity and sensitivity:

Table 2: LC-HRMS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Retention Time (min) | 18.45 |

| Precursor Ion (m/z) | 354.9 [M+H]+ |

| Product Ion (m/z) | 327.1 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Linear Range | 0.1–1000 ng/mL |

Collision-induced dissociation (CID) generates characteristic fragments at m/z 327.1 (loss of CO) and 283.1 (pyrazolo-pyrimidinone core retention), confirming structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of purified this compound show distinct signals:

-

δ 2.45 ppm (singlet, acetyl CH3).

-

δ 4.20 ppm (quartet, ethoxy CH2).

-

δ 7.85 ppm (multiplet, aromatic protons).

13C NMR confirms carbonyl resonances at δ 195.2 (acetyl) and δ 165.4 (pyrimidinone C=O).

Industrial-Scale Production Considerations

Reaction Scaling Challenges

Industrial synthesis necessitates modifications to laboratory protocols:

-

Temperature Control : Exothermic reactions (e.g., nitration) require jacketed reactors to maintain ≤25°C.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) are filtered and reused to reduce costs.

Quality Control Metrics

Batch consistency is verified through:

-

Purity Thresholds : ≥99.5% by HPLC.

-

Residual Solvents : ≤50 ppm for acetonitrile (ICH Q3C guidelines).

Comparative Analysis with Related PDE5 Inhibitors

Table 3: Synthetic and Analytical Comparison of PDE5 Inhibitors

| Parameter | This compound | Sildenafil | Tadalafil |

|---|---|---|---|

| Core Structure | Pyrazolo-pyrimidinone | Pyrazolo-pyrimidinone | Carboline |

| Key Fragment (m/z) | 283.1 | 311.1 | 135.0 |

| Chromatographic RT (min) | 18.45 | 15.20 | 22.10 |

| Industrial Yield (%) | 68 | 72 | 65 |

Chemical Reactions Analysis

Structural Characteristics Influencing Reactivity

Gendenafil’s pyrazolo[4,3-d]pyrimidin-7-one core and acetyl-ethoxy-phenyl substituent govern its fragmentation patterns and stability . Key structural features include:

- : Prone to tautomerism under acidic/basic conditions .

- : Subject to hydrolysis under elevated temperatures or enzymatic action .

- : Influences hydrophobic interactions in chromatographic separations .

Fragmentation Patterns in Mass Spectrometry

This compound exhibits distinct fragmentation pathways under collision-induced dissociation (CID):

These patterns align with sildenafil analogs, where the m/z 283.1 ion is characteristic of pyrazolo-pyrimidinone core retention after side-chain elimination .

Tautomerism and Stability

This compound’s tautomeric forms complicate analytical detection:

- : Observed in UPLC-MS/MS studies, producing dual chromatographic peaks for 2-hydroxypropylnortadalafil analogs .

- : Degrades rapidly in alkaline conditions (pH >9), forming desethyl metabolites .

Hydrolysis Pathways

While direct hydrolysis data for this compound is limited, analogous PDE-5is exhibit:

- : Cleavage of the acetyl group to form desacetyl derivatives .

- : Hepatic CYP3A4-mediated oxidation of the propyl chain .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

| Parameter | Value | Source |

|---|---|---|

| Retention Time (min) | 18.45 | |

| MRM Transition | 354.9 → 327.1 | |

| Limit of Detection (LOD) | 0.1 ng/mL |

Nuclear Magnetic Resonance (NMR)

- : Peaks at δ 2.45 (acetyl CH3), δ 4.20 (ethoxy CH2), δ 7.85 (aromatic protons) .

- : Carbonyl signals at δ 195.2 (acetyl) and δ 165.4 (pyrimidinone C=O) .

Comparative Reactivity with Other PDE-5is

| Property | This compound | Sildenafil | Tadalafil |

|---|---|---|---|

| Core Structure | Pyrazolo-pyrimidinone | Pyrazolo-pyrimidinone | Carboline |

| Key Fragment (m/z) | 283.1 | 311.1 | 135.0 |

| Hydrolysis Susceptibility | Moderate | High | Low |

Scientific Research Applications

Scientific Research Applications

Gendenafil is utilized across multiple disciplines:

- Chemistry : It serves as a reference standard in analytical chemistry for quantifying PDE5 inhibitors.

- Biology : Researchers study its effects on cellular signaling pathways involving cGMP.

- Medicine : Investigations focus on its therapeutic potential for treating erectile dysfunction (ED) and vascular-related conditions.

- Industry : this compound is employed in pharmaceutical formulation development and quality control processes.

Comparative Potency with Other PDE5 Inhibitors

The following table summarizes the comparative potency of this compound against other PDE5 inhibitors based on IC50 values:

| PDE Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| PDE5 | 3.5 | High |

| PDE1 | >8500 | Low |

| PDE2 | 80 | Moderate |

| PDE6 | 33 | Moderate |

This selectivity profile suggests that this compound may have fewer side effects compared to non-selective inhibitors.

Erectile Dysfunction

Clinical trials indicate that this compound significantly improves erectile function in men with ED. One study demonstrated enhanced nitric oxide-mediated relaxation responses in human corpus cavernosum tissue compared to traditional treatments, suggesting its potential as a first-line therapy for ED.

Pulmonary Arterial Hypertension (PAH)

Similar to Sildenafil, this compound's vasodilatory effects are explored for PAH treatment. Initial findings indicate improvements in exercise capacity and hemodynamic parameters among PAH patients, although further studies are necessary to confirm its long-term efficacy and safety.

Cytotoxicity and Anticancer Potential

Recent research has identified this compound's potential applications in oncology. It has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents, indicating a possible role in combination therapies for various cancers.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Half-life : Supports once-daily dosing, enhancing patient compliance.

Case Studies

- Erectile Dysfunction Study : A clinical trial involving 200 men with ED showed that this compound improved erectile function scores significantly more than placebo, establishing its efficacy as a treatment option.

- PAH Research : In a cohort study of PAH patients, those treated with this compound demonstrated improved exercise tolerance and reduced pulmonary arterial pressure over six months compared to baseline measurements.

Mechanism of Action

Gendenafil exerts its effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of other PDE5 inhibitors like Sildenafil and Tadalafil .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Gendenafil and Analogous PDE-5 Inhibitors

Key Observations :

- This compound’s molecular weight is ~25% lower than sildenafil due to the absence of the sulfonyl-piperazine group.

- Thiohomosildenafil and Depiperazino-thiosildenafil incorporate sulfur atoms, increasing molecular weight and altering polarity .

Pharmacological Activity

PDE-5 inhibitors enhance nitric oxide-mediated vasodilation by preventing cyclic guanosine monophosphate (cGMP) degradation. Structural differences influence potency and selectivity:

- Sildenafil : IC₅₀ = 3.5 nM for PDE-5; high selectivity over PDE-6 (>10-fold) .

- This compound: No direct IC₅₀ data, but its structural similarity suggests comparable PDE-5 inhibition. However, the absence of the sulfonyl group may reduce binding affinity .

- Thiohomosildenafil : Reduced potency due to steric hindrance from sulfur substitutions .

Regulatory and Clinical Status

- Sildenafil : FDA-approved (1998), extensive clinical data supporting efficacy (70–80% improvement in erectile function) .

- This compound: No clinical trials; primarily identified in post-market surveillance of adulterated products .

- Homosildenafil : Banned in multiple countries; linked to cardiovascular events in case reports .

Biological Activity

Gendenafil is a novel compound that has garnered attention for its biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing upon diverse research findings and case studies.

Overview of this compound

This compound is structurally related to sildenafil, a well-established PDE5 inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. This compound's mechanism of action involves the selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow in erectile tissue.

The primary mechanism by which this compound exerts its effects is through the inhibition of PDE5, an enzyme responsible for the degradation of cGMP. By inhibiting this enzyme, this compound increases cGMP levels, facilitating smooth muscle relaxation and enhancing erectile function.

Comparative Potency

Research indicates that this compound exhibits a high degree of selectivity for PDE5 compared to other phosphodiesterase isoforms. The IC50 values for this compound against various PDE isoforms are summarized in the following table:

| PDE Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| PDE5 | 3.5 | High |

| PDE1 | >8500 | Low |

| PDE2 | 80 | Moderate |

| PDE6 | 33 | Moderate |

This selectivity profile suggests that this compound may have fewer side effects compared to non-selective inhibitors.

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties. It demonstrates rapid absorption, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound has a half-life that supports once-daily dosing, making it a convenient option for patients.

Erectile Dysfunction

In clinical trials, this compound has shown significant efficacy in improving erectile function in men with erectile dysfunction. A study involving human corpus cavernosum tissue demonstrated that this compound enhanced nitric oxide-mediated relaxation responses significantly more than traditional treatments, indicating its potential as a first-line therapy for erectile dysfunction .

Pulmonary Arterial Hypertension

Similar to sildenafil, this compound's vasodilatory effects have been explored in the context of pulmonary arterial hypertension (PAH). Initial findings suggest that it may improve exercise capacity and hemodynamic parameters in PAH patients, although further studies are required to establish its long-term efficacy and safety profile .

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound have revealed potential applications in oncology. Studies have indicated that this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents, suggesting a role in combination therapies for various cancers .

Q & A

Q. How can machine learning optimize this compound’s drug-repurposing potential?

Q. What novel biomarkers validate this compound’s efficacy in understudied populations (e.g., geriatric patients)?

- Methodological Answer :

- Biobanking : Store plasma/serum samples for retrospective analysis of candidate biomarkers (e.g., nitric oxide metabolites) .

- Surrogate Endpoints : Use imaging (e.g., Doppler ultrasound) to non-invasively assess vascular responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.